molecular formula C21H30N2O B14941973 1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

Cat. No.: B14941973
M. Wt: 326.5 g/mol
InChI Key: ZWDVOMFYCOKSRA-UHFFFAOYSA-N
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Description

1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a phenyl group and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the enantiomeric forms of the alcohol (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol can be prepared using stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization . Another approach involves the lipase-mediated resolution of racemic tetrahydropyranyl alcohol starting from industrial intermediates like dehydrolinalool .

Industrial Production Methods

Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific enzymes, such as Novozym® 435 lipase and lipase AK, in acetylation reactions . These methods ensure the production of enantiomerically pure forms of the compound, which are crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, oxygen, and mild bases.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted piperazine derivatives.

Scientific Research Applications

1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is unique due to its combination of a piperazine ring with a phenyl group and a tetrahydropyran moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-phenyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C21H30N2O/c1-20(2)11-7-12-21(3,24-20)13-8-14-22-15-17-23(18-16-22)19-9-5-4-6-10-19/h4-6,9-10H,7,11-12,14-18H2,1-3H3

InChI Key

ZWDVOMFYCOKSRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

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